3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be characterized by the presence of a pyrazole ring, a fluorine atom, and a nitrile group. The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, pyrazoles are known to participate in a variety of chemical reactions. For example, they can undergo N-arylation with aryl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Pyrazoles are generally soluble in polar solvents .Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
The future directions for research on “3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile” would likely involve further exploration of its synthesis, properties, and potential applications. This could include investigating its potential biological activities, as many pyrazole derivatives have shown a wide range of such activities .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile involves the reaction of 3-fluoro-4-nitrobenzonitrile with 3-methyl-1H-pyrazole in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-fluoro-4-nitrobenzonitrile", "3-methyl-1H-pyrazole", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-4-nitrobenzonitrile and 3-methyl-1H-pyrazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as tin(II) chloride or iron powder to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter off any solids that may have formed.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain the final product, 3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile." ] } | |
CAS-Nummer |
1247592-75-1 |
Molekularformel |
C11H8FN3 |
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
3-fluoro-4-(3-methylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H8FN3/c1-8-4-5-15(14-8)11-3-2-9(7-13)6-10(11)12/h2-6H,1H3 |
InChI-Schlüssel |
OLHRXTZWPLISBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)C#N)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.